molecular formula C18H23N3O3S2 B2968946 N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide CAS No. 923391-87-1

N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide

Cat. No. B2968946
CAS RN: 923391-87-1
M. Wt: 393.52
InChI Key: SXCOSCBENGCHOG-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it an ideal candidate for use in various laboratory experiments.

Scientific Research Applications

Microwave Promoted Synthesis

A significant application involves the microwave-promoted synthesis of related compounds, offering cleaner, more efficient, and faster methods compared to traditional thermal heating. This technique is exemplified in the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing the utility of microwave irradiation in solvent-free mediums for synthesizing benzamide derivatives with potential biological activities (Saeed, 2009).

Radical Dimerization

The radical dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite at room temperature represents another research application. This method extends to the dimerization of benzoselenoamides into 1,2,4-selenadiazoles, demonstrating the procedure's versatility and efficiency in synthesizing structurally complex heterocycles (Chauhan et al., 2018).

Versatile Intermediates for Asymmetric Synthesis

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, highlighting the role of tert-butanesulfinyl groups in activating imines for nucleophilic addition. This method facilitates the synthesis of a wide range of enantioenriched amines, illustrating the compound's significance in asymmetric synthesis and potential pharmaceutical applications (Ellman et al., 2002).

Heterocyclization to Thiadiazoles

The heterocyclization of derivatives of thioncarboxylic acids to 1,3,4-thiadiazoles under tert-butyl hypochlorite action showcases a method for synthesizing thiadiazoles. This process involves the oxidation of thioamides with tert-butyl hypochlorite, emphasizing the synthetic utility of tert-butyl groups in heterocycle formation (Demchuk et al., 1989).

Synthesis of Protected Amino Alcohols

The synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines represents a method for producing amino alcohol derivatives. This synthesis process showcases the functional versatility of related benzamide derivatives in organic synthesis and potential pharmacological applications (Tang et al., 2001).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-18(2,3)15-11-25-17(19-15)20-16(22)12-5-9-14(10-6-12)26(23,24)21(4)13-7-8-13/h5-6,9-11,13H,7-8H2,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCOSCBENGCHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide

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